molecular formula C18H15N3O3S2 B2372807 N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-31-7

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2372807
CAS No.: 864917-31-7
M. Wt: 385.46
InChI Key: PJYJAFXIBMPORJ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxol moiety, a thiadiazole ring, and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl moiety. This is often achieved through the reaction of catechol with chloroform in the presence of a base. The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide derivatives with appropriate halides under acidic conditions. Finally, the acetamide group is introduced through acylation reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of benzoquinone derivatives.

  • Reduction: Production of corresponding thiosemicarbazides.

  • Substitution: Introduction of various functional groups, leading to derivatives with altered biological activity.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of various diseases due to its bioactive properties.

Industry: The compound's unique structure makes it valuable in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)-acetamide: Similar structure but lacks the thiadiazole and p-tolyl groups.

  • N-(benzo[d][1,3]dioxol-5-yl)-thioacetamide: Similar to the target compound but without the thiadiazole ring.

  • 3-(p-tolyl)-1,2,4-thiadiazol-5-yl-thioacetamide: Lacks the benzo[d][1,3]dioxol moiety.

Uniqueness: The presence of both the benzo[d][1,3]dioxol and thiadiazole rings in the same molecule, along with the p-tolyl group, makes this compound unique and potentially more biologically active compared to its simpler analogs.

This comprehensive overview highlights the significance of N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide in scientific research and its potential applications across various fields

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-11-2-4-12(5-3-11)17-20-18(26-21-17)25-9-16(22)19-13-6-7-14-15(8-13)24-10-23-14/h2-8H,9-10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYJAFXIBMPORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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